

Understanding the chromophore structure of 1,4-Bis(methylamino)anthraquinone.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

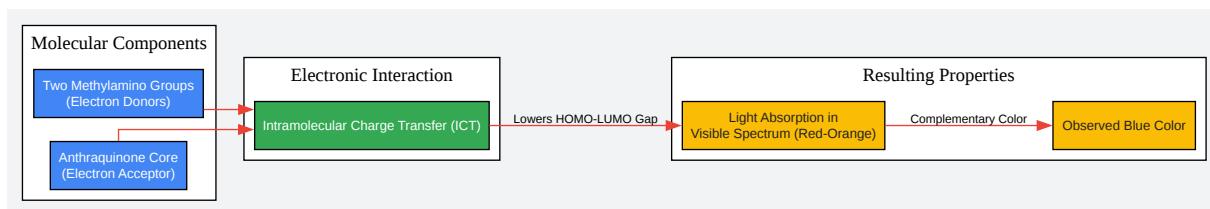
Compound Name:	1,4-Bis(methylamino)anthraquinone
Cat. No.:	B188939

[Get Quote](#)

A Technical Guide to the Chromophore of 1,4-Bis(methylamino)anthraquinone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction


1,4-Bis(methylamino)anthraquinone, also known commercially as Disperse Blue 14 or Solvent Blue 78, is a synthetic dye belonging to the anthraquinone class.^{[1][2]} Its vibrant blue color and stability make it significant in various industrial applications, including the coloring of plastics, resins, and synthetic fibers.^{[1][3]} The core of its functionality lies in its chromophore, the part of the molecule responsible for absorbing light in the visible spectrum. This guide provides an in-depth analysis of the chromophore structure, leveraging spectroscopic data and outlining the experimental protocols necessary for its characterization. The fundamental structure consists of an anthraquinone core substituted with two methylamino groups at the C1 and C4 positions, which act as powerful auxochromes, fundamentally altering the electronic properties of the parent quinone system.

The Anthraquinone Chromophore Structure

The color of **1,4-Bis(methylamino)anthraquinone** arises from a sophisticated interplay between its structural components. The anthraquinone skeleton serves as the primary electron-

accepting system (the chromophore), while the two methylamino groups at the 1 and 4 positions act as electron-donating auxochromes.

- Anthraquinone Core: The parent anthraquinone molecule contains a system of conjugated double bonds across its three rings, including two carbonyl groups. This system allows for $\pi \rightarrow \pi^*$ electronic transitions, which primarily absorb in the ultraviolet region.[4]
- Auxochromic Effect: The nitrogen atoms of the methylamino groups possess lone pairs of electrons. These lone pairs extend the conjugated system through resonance, effectively donating electron density into the anthraquinone ring.
- Intramolecular Charge Transfer (ICT): The presence of strong electron-donating groups (-NHCH₃) and electron-accepting carbonyl groups (-C=O) within the same conjugated system facilitates an intramolecular charge transfer (ICT) upon excitation by light. This ICT significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs lower-energy light, shifting its maximum absorption wavelength (λ_{max}) into the visible spectrum, which is perceived as a deep blue color.[4]

[Click to download full resolution via product page](#)

Caption: Logical flow of the chromophore's function in **1,4-Bis(methylamino)anthraquinone**.

Spectroscopic Characterization Data

The electronic and vibrational properties of the chromophore can be quantified through various spectroscopic techniques. The following tables summarize the expected data for **1,4-Bis(methylamino)anthraquinone**.

Bis(methylamino)anthraquinone.

Table 1: UV-Visible Spectroscopic Data

The UV-Vis spectrum reveals the electronic transitions responsible for the molecule's color. The primary absorption band is attributed to the intramolecular charge transfer.

Parameter	Wavelength	Solvent	Transition Type	Reference
λ_{max}	~550-650 nm	Dichloromethane, Ethanol, etc.	$\pi \rightarrow \pi^*$ (ICT)	[4][5]

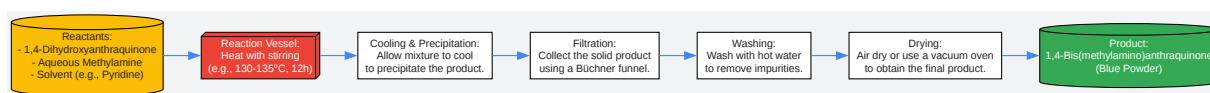
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy identifies the key functional groups and vibrational modes within the molecule.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Reference
3300 - 3400	N-H Stretch	Secondary Amine (-NH-)	[6]
2850 - 2960	C-H Stretch	Methyl Group (-CH ₃)	[6]
~1630	C=O Stretch (H-bonded)	Carbonyl	[7][8]
~1580	C=C Stretch	Aromatic Ring	[8]
~1560	N-H Bend	Secondary Amine (-NH-)	[9]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and proton environments, confirming the molecular structure. The chemical shifts presented are approximate and can vary with solvent and experimental conditions.


Nucleus	Predicted δ (ppm)	Multiplicity	Assignment	Reference
^1H	~10.5	Broad Singlet	N-H	[10]
^1H	7.5 - 8.5	Multiplet	Aromatic Protons	[11][12]
^1H	~3.1	Doublet	-N-CH ₃	[10]
^{13}C	>180	Singlet	C=O	[13][14]
^{13}C	110 - 155	Singlet	Aromatic & Amine-substituted Carbons	[14][15]
^{13}C	~30	Singlet	-N-CH ₃	[15]

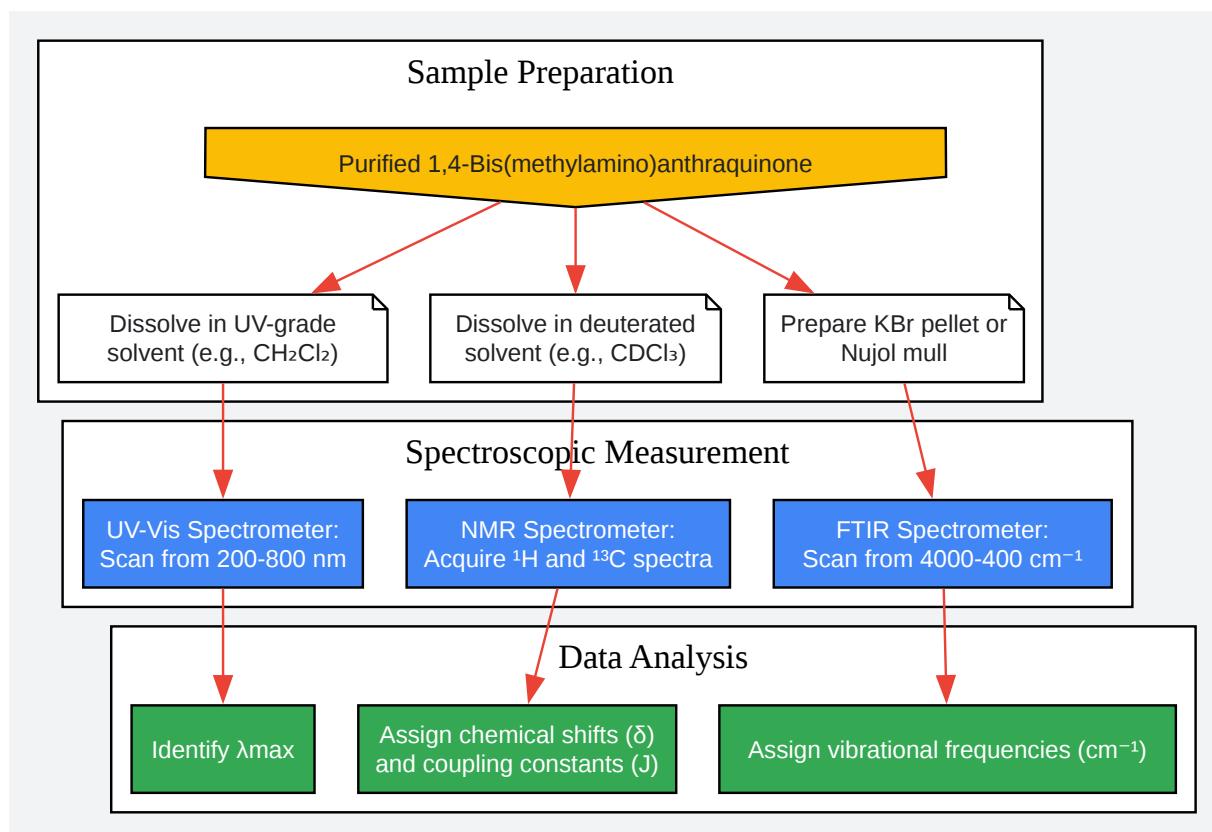
Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of **1,4-Bis(methylamino)anthraquinone**.

Synthesis Protocol

This protocol is based on the condensation reaction of 1,4-dihydroxyanthraquinone (quinizarin) with monomethylamine.[1]

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of **1,4-Bis(methylamino)anthraquinone**.

Methodology:

- Charging the Reactor: A suitable pressure vessel or autoclave is charged with 1,4-dihydroxyanthraquinone, an excess of aqueous methylamine solution (e.g., 25%), and a solvent such as pyridine or water.[1][16]
- Reaction: The mixture is heated to a specified temperature (e.g., 130–135°C) and stirred continuously for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[16]
- Isolation: After the reaction period, the vessel is cooled, causing the crude product to precipitate.
- Purification: The solid is collected by filtration and washed thoroughly with hot water to remove unreacted starting materials and salts.[16] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, pyridine) or by column chromatography.[17][18]

Spectroscopic Analysis Protocol

This protocol outlines the standard procedures for obtaining the spectroscopic data required for structural confirmation.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Methodology:

- UV-Visible Spectroscopy: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., dichloromethane, ethanol). The absorption spectrum is recorded using a dual-beam spectrophotometer over a range of 200-800 nm to determine the λ_{max} .^[5] ^[19]
- FTIR Spectroscopy: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The spectrum is recorded using an FTIR spectrometer.^[7]^[9]
- NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

[\[11\]](#)[\[20\]](#)

Conclusion

The distinct blue color of **1,4-Bis(methylamino)anthraquinone** is a direct result of its chromophoric structure. The combination of the electron-accepting anthraquinone core with electron-donating methylamino groups facilitates a strong intramolecular charge transfer, shifting light absorption deep into the visible spectrum. This understanding, supported by robust spectroscopic data and well-defined experimental protocols, is fundamental for quality control in industrial applications and for the rational design of new anthraquinone-based molecules in materials science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 9,10-Anthracenedione, 1,4-bis(methylamino)- [webbook.nist.gov]
- 3. 1,4-Bis(methylamino)anthraquinone (2475-44-7) at Nordmann - nordmann.global [nordmann.global]
- 4. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]
- 13. Anthraquinone(84-65-1) 13C NMR [m.chemicalbook.com]
- 14. 1,4-Diamino anthraquinone(128-95-0) 13C NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding the chromophore structure of 1,4-Bis(methylamino)anthraquinone.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188939#understanding-the-chromophore-structure-of-1-4-bis-methylamino-anthraquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com